molecular formula C7H7BN2O2 B12859015 (3-Cyano-6-methylpyridin-2-yl)boronic acid

(3-Cyano-6-methylpyridin-2-yl)boronic acid

Cat. No.: B12859015
M. Wt: 161.96 g/mol
InChI Key: COISOXYUUDSHRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-6-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where a halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and bases is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-6-methylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The products vary based on the substituents introduced.

Mechanism of Action

The mechanism of action of (3-Cyano-6-methylpyridin-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano and methyl groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Uniqueness: (3-Cyano-6-methylpyridin-2-yl)boronic acid is unique due to the presence of both cyano and methyl groups on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications.

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

(3-cyano-6-methylpyridin-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2/c1-5-2-3-6(4-9)7(10-5)8(11)12/h2-3,11-12H,1H3

InChI Key

COISOXYUUDSHRZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=N1)C)C#N)(O)O

Origin of Product

United States

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